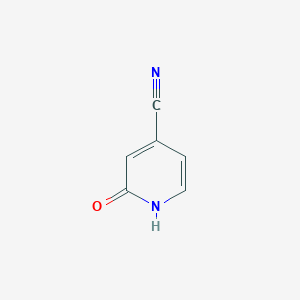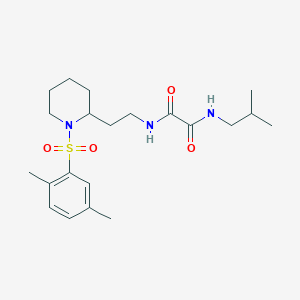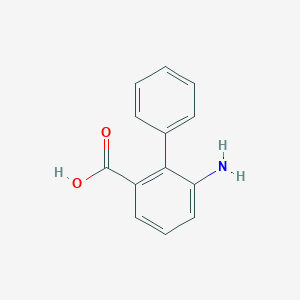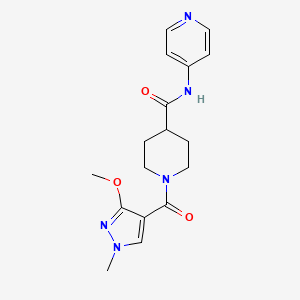
对甲苯磺酰乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tosyl-acetamidine is an organic compound that features a tosyl group (p-toluenesulfonyl) attached to an acetamidine moiety. The tosyl group is known for its ability to act as a good leaving group in various chemical reactions, making tosyl-acetamidine a valuable intermediate in organic synthesis. This compound is often used in the preparation of other chemical entities, particularly in the synthesis of nitrogen-containing heterocycles.
科学研究应用
Tosyl-acetamidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles.
Biology: Tosyl-acetamidine derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into tosyl-acetamidine derivatives focuses on their potential as therapeutic agents due to their ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
安全和危害
Acetamidine, a compound related to Tosyl-acetamidine, is suspected of causing cancer . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves/protective clothing/eye protection/face protection .
准备方法
Synthetic Routes and Reaction Conditions: Tosyl-acetamidine can be synthesized through several methods. One common approach involves the reaction of acetamidine with tosyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature in an anhydrous solvent like acetonitrile, yielding tosyl-acetamidine in good to excellent yields .
Industrial Production Methods: On an industrial scale, the synthesis of tosyl-acetamidine may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: Tosyl-acetamidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group acts as a leaving group, allowing nucleophiles to attack the carbon center.
Oxidation and Reduction: Tosyl-acetamidine can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: It can be used in the synthesis of heterocyclic compounds through cyclization reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiolates. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted acetamidines where the tosyl group is replaced by the nucleophile.
Cyclization Reactions: Products include various nitrogen-containing heterocycles such as imidazoles and pyrimidines.
作用机制
The mechanism of action of tosyl-acetamidine primarily involves its role as a reactive intermediate in organic synthesis. The tosyl group acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, tosyl-acetamidine derivatives may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
相似化合物的比较
Acetamidine: A simpler analog without the tosyl group, used in the synthesis of various nitrogen-containing compounds.
Tosyl-guanidine: Similar to tosyl-acetamidine but with a guanidine moiety, used in the synthesis of different heterocycles.
Tosyl-urea: Contains a urea moiety instead of an acetamidine group, used in different synthetic applications
Uniqueness: Tosyl-acetamidine is unique due to the presence of both the tosyl and acetamidine groups, which confer distinct reactivity and versatility in organic synthesis. The tosyl group enhances the compound’s ability to participate in nucleophilic substitution reactions, while the acetamidine moiety allows for the formation of various nitrogen-containing heterocycles.
属性
IUPAC Name |
2-(4-methylphenyl)sulfonylethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-7-2-4-8(5-3-7)14(12,13)6-9(10)11/h2-5H,6H2,1H3,(H3,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQECBPOQILEOQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2441421.png)
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2441422.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide](/img/structure/B2441426.png)
![Ethyl 2-(2-iodobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2441427.png)
![1-(5-Fluoropyrimidin-2-yl)-4-{3-[4-(trifluoromethyl)phenyl]propanoyl}piperazin-2-one](/img/structure/B2441428.png)
![N-(4-acetylphenyl)-2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2441429.png)

![2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2441433.png)
![3-cinnamyl-9-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2441435.png)
![7-(3-chloro-2-methylphenyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2441436.png)

